![molecular formula C16H19Cl2N3O B2491737 N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide CAS No. 1147496-61-4](/img/structure/B2491737.png)
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a cyanocycloheptyl group attached to an acetamide moiety, which is further substituted with a 3,5-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocycloheptyl intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a suitable cycloheptyl halide reacts with a cyanide source under basic conditions. The resulting cyanocycloheptyl compound is then subjected to further reactions to introduce the acetamide and 3,5-dichlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the acetamide moiety.
科学研究应用
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism by which N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group but differs in its core structure.
N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Another compound with a similar acetamide moiety but different substituents.
Uniqueness
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is unique due to its combination of a cyanocycloheptyl group with a 3,5-dichlorophenyl-substituted acetamide. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2491654.png)
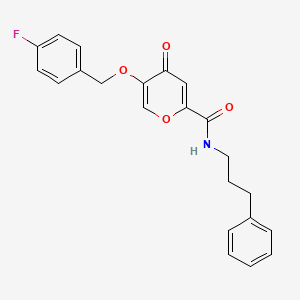
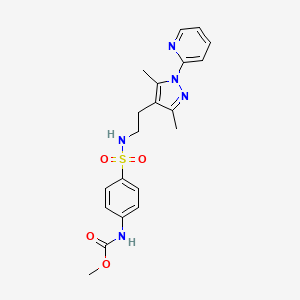
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
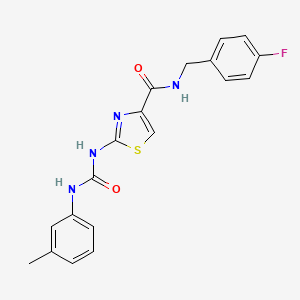
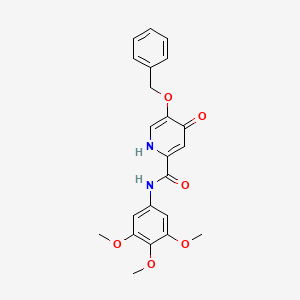
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
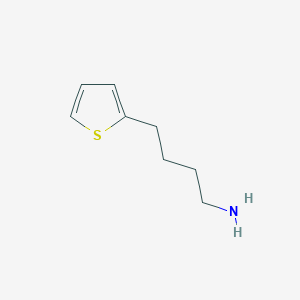
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride](/img/structure/B2491672.png)
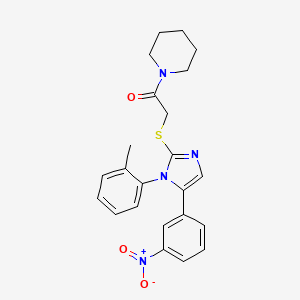
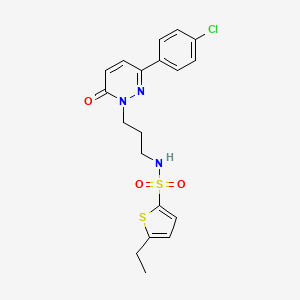

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
